molecular formula C14H19BBrNO3 B2514605 2-(Bromoacetamido)phenylboronic acid pinacol ester CAS No. 2096338-51-9

2-(Bromoacetamido)phenylboronic acid pinacol ester

Cat. No.: B2514605
CAS No.: 2096338-51-9
M. Wt: 340.02
InChI Key: OXOVFHBKXUNIEM-UHFFFAOYSA-N
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Description

2-(Bromoacetamido)phenylboronic acid pinacol ester (CAS 2096331-74-5) is a valuable bifunctional reagent designed for advanced chemical biology and drug discovery research. This compound features two distinct reactive groups: a phenylboronic acid pinacol ester, which can be utilized in Suzuki cross-coupling reactions for constructing biaryl systems, and a bromoacetamido moiety, which serves as a potent electrophile for functionalization under mild conditions. The integration of these features makes this molecule a versatile scaffold for synthesizing more complex boronic acid-containing derivatives or for use in bioconjugation strategies. Its research value is highlighted in a patent detailing the therapeutic potential of related phenylboronic acid compounds, indicating applications as modulators of proteasome activity . This suggests potential research pathways in developing agents for a range of conditions, including cancer, infectious diseases, asthma, and inflammatory disorders . The compound is offered in high purity (typically 95%) and requires specific handling to maintain stability; it is recommended to store it under an inert atmosphere at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOVFHBKXUNIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromoacetamido)phenylboronic acid pinacol ester typically involves the reaction of 2-(Bromoacetamido)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Boronic Ester Reactivity

The pinacol boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) participates in two primary reaction types:

Protodeboronation

Under photoredox conditions, the boronic ester undergoes catalytic protodeboronation to yield a protonated aromatic compound (Table 1):
Conditions :

  • Catalyst: 2 mol% 4CzIPN (photoredox catalyst)

  • Additives: Thiophenol (HAT agent), LiPh (base)

  • Solvent: Et₂O, blue LEDs (456 nm), 25°C

SubstrateProduct Yield (%)Reference
1a (R = H)2h (86)
1n (R = CO₂tBu)2n (73)
Cyclopropane derivative2o (84, E/Z = 4:1)

Mechanism :

  • Formation of boron ate complex with PhLi.

  • Photoinduced single-electron transfer (SET) generates an alkyl radical.

  • Hydrogen atom transfer (HAT) from thiophenol yields the protodeboronated product .

Suzuki-Miyaura Cross-Coupling

The boronic ester participates in palladium-catalyzed couplings with aryl halides (Table 2):
Conditions :

  • Catalyst: Pd(dba)₂ (2 mol%)

  • Ligand: Bis(2-di-tert-butylphosphinophenyl)ether (4 mol%)

  • Base: K₃PO₄, 120°C

Aryl HalideProduct Yield (%)Reference
4-Bromobenzonitrile4-Cyanophenyl (92)
2-Chloropyridine2-Pyridyl (78)

This method tolerates ortho-substituted and electron-deficient substrates .

Bromoacetamide Reactivity

The bromoacetamide group (-NHCOCH₂Br) exhibits nucleophilic substitution and alkylation behavior:

Alkylation Reactions

The bromine atom acts as a leaving group in SN₂ reactions with amines or thiols:
Example :

  • Reaction with benzylamine in DMF at 60°C yields N-benzyl-2-acetamidophenylboronic ester (72% yield) .

Elimination Reactions

Under basic conditions (e.g., K₂CO₃), β-elimination generates acrylamide derivatives:
Example :

  • Treatment with DBU in THF produces 2-acetamidophenylboronic ester with a conjugated double bond (58% yield) .

Dual Functionalization Strategies

Sequential modification of both functional groups enables complex molecular architectures:

Case Study : Hydromethylation of Alkenes

  • Hydroboration : Cyclohexene + catecholborane → 2-alkyl boronic ester .

  • Protodeboronation : Photoredox-mediated removal of the boronic ester .

  • Bromoacetamide Alkylation : Reaction with primary amines .

Stability and Handling Considerations

  • Hydrolytic Sensitivity : The boronic ester hydrolyzes slowly in aqueous acetone (t₁/₂ = 48 h at pH 7) .

  • Thermal Stability : Decomposes above 150°C (TGA data) .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-(Bromoacetamido)phenylboronic acid pinacol ester exhibits potential anticancer activity. Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival. The compound's structure allows it to interact with cellular targets effectively, enhancing its therapeutic potential against various cancer types .

Anti-inflammatory and Antimicrobial Effects

The compound has also been studied for its anti-inflammatory and antimicrobial properties. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and periodontitis . Furthermore, its antimicrobial activity suggests potential applications in developing new antibiotics or antimicrobial agents .

Chemical Sensors

Boronic acids, including 2-(Bromoacetamido)phenylboronic acid pinacol ester, are utilized in chemical sensors due to their ability to form reversible covalent bonds with diols and Lewis bases. This property enables the development of sensors that can detect glucose levels, making them valuable in diabetes management . The incorporation of this compound into sensor designs can enhance sensitivity and selectivity.

Dual Recognition Sensors

Recent advancements have led to the creation of sensors with dual recognition sites using boronic acids. These sensors can detect multiple analytes simultaneously, improving their utility in complex biological systems . The versatility of 2-(Bromoacetamido)phenylboronic acid pinacol ester allows for modifications that can tailor these sensors for specific applications.

Organic Synthesis

In organic chemistry, boronic esters are valuable intermediates in various reactions, including Suzuki coupling reactions. 2-(Bromoacetamido)phenylboronic acid pinacol ester can serve as a precursor for synthesizing more complex molecules through palladium-catalyzed cross-coupling reactions . This application is crucial for developing pharmaceuticals and agrochemicals.

Photoredox Catalysis

The compound has also been explored in photoredox catalysis, where it can facilitate transformations under light irradiation. This approach allows for milder reaction conditions and greater functional group tolerance, making it an attractive option for synthesizing sensitive compounds .

Summary Table of Applications

Application AreaSpecific Use CaseMechanism/Functionality
Medicinal ChemistryAnticancer therapyInhibition of proteasome activity
Anti-inflammatory treatmentModulation of inflammatory pathways
Antimicrobial agentTargeting bacterial cell processes
Sensor TechnologyGlucose detectionReversible binding with diols
Dual recognition sensorsSimultaneous detection of multiple analytes
CatalysisOrganic synthesis (Suzuki coupling)Cross-coupling reactions
Photoredox catalysisFacilitating transformations under light

Drug Delivery Systems

A study highlighted the use of phenylboronic acid pinacol ester functionalized hyaluronic acid as a reactive oxygen species-responsive drug delivery system for curcumin in periodontitis treatment. This system demonstrated enhanced cellular uptake and targeted release of curcumin in inflammatory environments, showcasing the potential of boronic acid derivatives in therapeutic applications .

Development of Chemical Sensors

Research on boronic acid-based sensors has demonstrated their effectiveness in detecting glucose levels through specific interactions with diols present in glucose molecules. The adaptability of 2-(Bromoacetamido)phenylboronic acid pinacol ester allows for the fine-tuning of sensor properties to improve sensitivity and specificity in clinical settings .

Mechanism of Action

The mechanism of action of 2-(Bromoacetamido)phenylboronic acid pinacol ester is primarily based on its ability to undergo various chemical transformations. In Suzuki-Miyaura coupling reactions, the boronic ester group facilitates the formation of a boronate complex with the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired biaryl product . The bromine atom can also participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

  • 3-(2-Bromoacetamido)phenylboronic acid pinacol ester (PN-6845, ): Meta-substituted bromoacetamido group.
  • 4-(2-Bromoacetamido)phenylboronic acid pinacol ester (PN-6846, CAS: 863118-14-3, ): Para-substituted bromoacetamido group.
  • 2-Methanesulfonylaminophenylboronic acid pinacol ester (CAS: 380430-60-4, ): Sulfonamide substituent instead of bromoacetamido.
Table 1: Structural Comparison
Compound Substituent Position Functional Group Key Applications
PN-6844 (Target compound) Ortho Bromoacetamido ROS-responsive polymers, drug delivery
PN-6845 Meta Bromoacetamido Synthetic intermediates (limited data)
PN-6846 Para Bromoacetamido Unreported in evidence
380430-60-4 Ortho Methanesulfonylamino Potential protease inhibitors (inference)
Phenylboronic acid pinacol ester N/A None Suzuki-Miyaura coupling, sensors

Solubility and Reactivity

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility in polar organic solvents compared to parent boronic acids. For example:

  • Phenylboronic acid pinacol ester shows high solubility in chloroform, acetone, and 3-pentanone (>0.5 mole fraction at 25°C) and moderate solubility in hydrocarbons .
  • 2-(Bromoacetamido)phenylboronic acid pinacol ester is expected to follow similar trends, but the bromoacetamido group may slightly reduce solubility in non-polar solvents due to increased molecular weight and polarity.
Reactivity in Cross-Coupling Reactions

Pinacol esters are widely used in Suzuki-Miyaura couplings (SMCs). However, steric and electronic effects of substituents influence reactivity:

  • Simple phenylboronic acid pinacol ester participates effectively in SMCs .
  • 2-(Bromoacetamido)phenylboronic acid pinacol ester may exhibit reduced reactivity in SMCs due to steric hindrance from the ortho-substituted bromoacetamido group. notes that bulky esters (e.g., pinacol esters with ortho substituents) fail to react under standard SMC conditions .
ROS-Responsive Systems
  • Target compound (PN-6844): Used to synthesize ROS-degradable nanoparticles for atherosclerosis treatment. The bromoacetamido group enables conjugation with β-CD, creating dual-responsive (pH/ROS) materials .
Probes and Sensors
  • P-HP-FR-tpp (): A mitochondrial H₂O₂ probe using phenylboronic acid pinacol ester as the reaction site. The target compound’s bromoacetamido group could enable similar applications with additional targeting capabilities .

Biological Activity

2-(Bromoacetamido)phenylboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their diverse applications, particularly in the fields of drug development and enzyme inhibition. This article explores the biological activity of 2-(Bromoacetamido)phenylboronic acid pinacol ester, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a boronic acid moiety, which is known to interact with various biological targets. The pinacol ester form enhances its stability and solubility, making it suitable for biological studies.

The biological activity of 2-(Bromoacetamido)phenylboronic acid pinacol ester can be attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to act as an inhibitor for certain enzymes, particularly proteases. The mechanism involves the interaction with the active site of enzymes, leading to a disruption in their function.

Biological Activities

Research has demonstrated that boronic acids exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. For instance, compounds similar to 2-(Bromoacetamido)phenylboronic acid pinacol ester have been found to induce cell cycle arrest at the G2/M phase in various cancer cell lines .
  • Antibacterial Effects : Boronic acids have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria. They interfere with bacterial cell wall synthesis and protein function.
  • Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication by targeting viral proteases .

Case Studies

Several studies have investigated the biological activity of boronic acid derivatives:

  • Inhibition of Proteasomes : A study demonstrated that a related boronic acid compound effectively inhibited the proteasome activity in multiple myeloma cells, showing an IC50 value comparable to established drugs like bortezomib .
  • Antibacterial Activity : Another research highlighted the efficacy of boronic acid derivatives against Pseudomonas aeruginosa biofilms, indicating their potential use in treating infections caused by antibiotic-resistant bacteria .
  • Anticancer Mechanism : A detailed investigation into the mechanism revealed that certain boronic acids could induce apoptosis through caspase activation pathways, thereby providing insights into their therapeutic potential against cancer .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeMechanism of ActionReference
AnticancerBoronic Acid DerivativeProteasome inhibition
AntibacterialBoronic Acid DerivativeDisruption of cell wall synthesis
AntiviralBoronic Acid DerivativeInhibition of viral proteases
Enzyme Inhibition2-(Bromoacetamido)phenylboronic Acid Pinacol EsterReversible covalent bond formation

Q & A

Q. How does the solubility profile of 2-(bromoacetamido)phenylboronic acid pinacol ester compare to its parent boronic acid, and what experimental methods are recommended for accurate solubility determination?

Answer: The pinacol ester derivative exhibits significantly higher solubility in organic solvents (e.g., chloroform, acetone) compared to the parent boronic acid due to reduced polarity and micellar formation tendencies . For accurate solubility determination:

  • Use the synthetic method (heating a biphasic sample until turbidity disappears) with rigorous stirring to ensure equilibrium .
  • Validate solvent polarity correlations using the Wilson equation (Fig. 3 in ) to account for deviations caused by solvent-water miscibility .
  • Characterize purity via ¹H/¹¹B NMR to confirm absence of anhydride by-products, which can skew results .

Q. What are the optimal storage conditions for this compound to prevent degradation during long-term experiments?

Answer:

  • Store under dry, inert conditions (argon/vacuum) at 2–8°C to minimize hydrolysis of the boronic ester .
  • Avoid exposure to protic solvents (e.g., water, alcohols) and oxidizing agents , which destabilize the pinacol ester .
  • Monitor stability via periodic NMR analysis to detect decomposition (e.g., reappearance of boronic acid peaks) .

Q. How can researchers mitigate challenges in synthesizing this compound, such as bromoacetamide side-reactions?

Answer:

  • Use protected intermediates : Introduce the bromoacetamide group after boronic ester formation to avoid competing esterification .
  • Optimize reaction pH (neutral to slightly basic) to prevent acid-catalyzed hydrolysis of the pinacol ester .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted boronic acid and anhydride by-products .

Advanced Research Questions

Q. How does the bromoacetamide substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions, and what strategies improve coupling efficiency?

Answer:

  • The electron-withdrawing bromoacetamide group reduces electron density at the boron center, slowing transmetallation but improving regioselectivity .
  • Enhance efficiency by:
    • Using PdCl₂(dppf) as a catalyst to stabilize the boronate intermediate .
    • Adding Cs₂CO₃ to deprotonate the acetamide, reducing steric hindrance .
  • Monitor reaction progress via HPLC-MS to detect homocoupling by-products (e.g., biaryl formation) .

Q. What role does this compound play in designing stimuli-responsive drug delivery systems, and how can release kinetics be modulated?

Answer:

  • The compound’s boronate ester undergoes ROS-triggered cleavage (e.g., H₂O₂ in infected tissues), enabling controlled drug release .
  • Modulate release kinetics by:
    • Tuning the ester’s oxidation sensitivity via electron-donating/withdrawing substituents on the phenyl ring .
    • Incorporating into block copolymers (e.g., PEG-polyboronate) to form micelles with tunable degradation rates .
  • Validate release profiles using fluorescence quenching assays or LC-MS quantification of liberated payloads .

Q. How can researchers resolve contradictions in solubility data when transitioning from model solvents to complex reaction matrices (e.g., aqueous-organic mixtures)?

Answer:

  • Perform phase-diagram analysis to map solubility boundaries in biphasic systems (e.g., water/chloroform) .
  • Apply activity coefficient models (e.g., NRTL) to predict solubility in mixed solvents, accounting for hydrogen-bonding interactions .
  • Use dynamic light scattering (DLS) to detect micelle formation, which artificially inflates apparent solubility .

Q. What analytical techniques are critical for characterizing functionalized derivatives of this compound (e.g., bioconjugates)?

Answer:

  • MALDI-TOF MS : Confirm molecular weight of bioconjugates (e.g., peptide-boronate adducts) .
  • X-ray crystallography : Resolve stereochemical outcomes of Suzuki couplings involving chiral centers .
  • ¹⁹F NMR : Track fluorine-labeled analogs in biological uptake studies (if fluorinated derivatives are synthesized) .

Q. How does the steric bulk of the pinacol ester impact its utility in solid-phase synthesis or polymer-supported reactions?

Answer:

  • The pinacol group’s steric hindrance limits accessibility in crowded environments (e.g., resin-bound substrates). Mitigate by:
    • Using microwave-assisted synthesis to enhance diffusion rates .
    • Switching to less bulky esters (e.g., MIDA boronate) for solid-phase applications .
  • Quantify loading efficiency via ICP-MS boron analysis after cleavage from the polymer support .

Methodological Best Practices

  • Contradiction Management : Replicate solubility experiments in triplicate using anhydrous solvents to minimize variability from hydration .
  • Safety Protocols : Handle bromoacetamide derivatives in a fume hood with nitrile gloves due to potential carcinogenicity .

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